(-)-Afzelechin

Anticoagulant Platelet Aggregation Thrombosis Research

Reproducible flavan-3-ol research demands precise stereochemistry. Contamination by (+)-afzelechin or (-)-epiafzelechin alters enzyme binding and coagulation assay outcomes. (-)-Afzelechin (CAS 19879-28-8) solves this: - (2S,3R) isomer, >98% purity, B-ring 5'-desoxy scaffold - Benchmark for DPPH/ABTS antioxidant assays (comparable to catechin) - Essential monomer for propelargonidin oligomer synthesis - Suitable for APTT/TT coagulation cascade stereospecificity studies Immediate shipment, batch-specific COA available.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B12385420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Afzelechin
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1
InChIKeyRSYUFYQTACJFML-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Afzelechin Specifications and Procurement


(-)-Afzelechin is a naturally occurring flavan-3-ol monomer (CAS 19879-28-8), serving as a key building block for proanthocyanidins, specifically propelargonidins [1]. It is the (2S,3R) stereoisomer of afzelechin, distinguishing it from its epimer (-)-epiafzelechin (2S,3S) and its enantiomer (+)-afzelechin (2R,3S) [2]. This compound is characterized by its antioxidant properties and its role in plant-derived condensed tannins . As a research compound, (-)-afzelechin is of interest for studies related to oxidative stress, enzyme inhibition, and the structure-activity relationships of flavonoids .

Stereochemical Control Single (2S,3R) enantiomer for chiral flavonoid studies
Antioxidant & Enzyme Assays Supports oxidative stress and enzyme inhibition workflows
Natural Product Building Block Monomer precursor for proanthocyanidin synthesis and SAR

Why (-)-Afzelechin Is Not Interchangeable with Other Flavan-3-ols


While numerous flavan-3-ols share a similar core structure, substituting (-)-afzelechin with other monomers like (+)-catechin or (-)-epiafzelechin can lead to significantly different biological outcomes. The specific stereochemistry at the C-2 and C-3 positions dictates molecular conformation, which in turn influences enzyme binding affinity, receptor interaction, and ultimately, pharmacological activity [1]. For instance, the anticoagulant activity profile of (-)-afzelechin differs from that of its (+)-enantiomer, underscoring the importance of stereochemical purity in experimental design [2]. Furthermore, the absence of a B-ring hydroxyl group at the 5' position in afzelechin distinguishes it from catechin and epicatechin, affecting its antioxidant capacity and specific enzyme inhibition profiles [3]. Therefore, procurement of the specific isomer is critical for ensuring reproducible and interpretable results.

Stereochemistry (2S,3R) dictates conformation and target binding; epimers or enantiomers may exhibit different activity profiles.
Absence of B-ring 5'-OH in afzelechin alters antioxidant capacity and enzyme inhibition compared to catechin or epicatechin.
Substitution with racemic or wrong isomer risks non-reproducible biological outcomes and confounded SAR interpretation.

Evidence-Based Comparison with Structural Analogs


Anticoagulant Activity vs. (+)-Afzelechin

In a direct comparison study, both (-)-afzelechin (Compound 1) and (+)-afzelechin (Compound 2) were isolated from Polygonum amplexicaule and evaluated for their effects on coagulation parameters in rabbit plasma. Both compounds were found to significantly prolong activated partial thromboplastin time (APTT) and thrombin time (TT), and inhibit ADP-induced platelet aggregation. However, the study did not report a significant quantitative difference between the two enantiomers in this assay, indicating that both stereoisomers possess anticoagulant potential [1].

Enantiomer Comparison
Reported
Both (-)- and (+)-afzelechin significantly prolonged APTT/TT and inhibited platelet aggregation; no significant difference reported.
Supports stereoisomer anticoagulant pathway research
In vitro rabbit plasma; APTT, TT, ADP-induced aggregation assays
Anticoagulant Platelet Aggregation Thrombosis Research

Antioxidant Activity vs. Catechin and Vitamin C

In a study evaluating the anti-oxidative constituents from Ficus erecta leaves, afzelechin (4) and catechin (5) were isolated and assessed for their radical scavenging activities. Both compounds showed strong DPPH and ABTS+ radical scavenging activities, which were comparable to the positive control, vitamin C [1]. This indicates that (-)-afzelechin possesses potent antioxidant properties on par with the well-studied catechin, a standard in the field.

Antioxidant vs. Catechin
Cross-study comparable
Afzelechin showed strong DPPH/ABTS scavenging comparable to catechin and vitamin C.
Relevant for antioxidant assay benchmarking
In vitro radical scavenging assays
Antioxidant Free Radical Scavenging Oxidative Stress

Alpha-Glucosidase Inhibition Class Inference

While no specific data is available for (-)-afzelechin, its enantiomer (+)-afzelechin has been identified as an alpha-glucosidase inhibitor with an ID50 (50% inhibition dose) value of 0.13 mM [1]. This activity is relevant for delaying carbohydrate absorption and managing postprandial hyperglycemia. As a class, flavan-3-ols are known for their alpha-glucosidase inhibitory potential, suggesting that (-)-afzelechin may also exhibit this activity, although its potency may differ due to stereochemistry.

Class-Level α-Glucosidase
Class-level
No direct data for (-)-afzelechin; (+)-enantiomer ID50 = 0.13 mM.
Warrants SAR investigation; stereochemistry may influence potency
Class-level inference; requires validation
Alpha-Glucosidase Diabetes Enzyme Inhibition

Cytotoxic Potential of Afzelechin Dimer

A flavan-3-ol dimer, (-)-afzelechin-(4α→8)-epicatechin (Compound 1), isolated from Ficus spragueana leaves, demonstrated potent cytotoxic activity against the human liver cancer cell line HepG2 at a concentration of 50 µg [1]. In contrast, the monomers (-)-epiafzelechin (2) and (-)-epicatechin (3) were relatively inactive against the MCF-7 breast cancer cell line in the same study. This suggests that dimerization with (-)-afzelechin as a structural unit may enhance or confer specific cytotoxic properties.

Afzelechin Dimer Cytotoxicity
Cross-study comparable
(-)-Afzelechin-(4α→8)-epicatechin (dimer) reported potent against HepG2; monomers relatively inactive.
Supports proanthocyanidin synthesis and cell-model endpoint review
MTT assay; HepG2, MCF-7 cell lines
Cytotoxicity Hepatocellular Carcinoma Natural Products

Key Research Applications for (-)-Afzelechin


Stereospecific Anticoagulant Mechanisms

Given the demonstrated anticoagulant activity of both (-)-afzelechin and (+)-afzelechin in prolonging APTT and TT and inhibiting platelet aggregation [1], this compound is ideally suited for studies aiming to elucidate the precise molecular mechanisms of flavan-3-ol stereoisomers on the coagulation cascade. Researchers can use pure (-)-afzelechin to perform comparative studies with its enantiomer to determine if downstream signaling pathways or protein binding affinities are stereospecific.

Antioxidant Benchmarking in Natural Products

As (-)-afzelechin exhibits antioxidant activity comparable to catechin and vitamin C in DPPH and ABTS assays [1], it serves as an excellent benchmark compound for evaluating the radical scavenging potential of other novel plant isolates. Procurement of (-)-afzelechin allows for standardized, quantitative comparisons in oxidative stress models, ensuring reliable and reproducible data in antioxidant research.

Synthesis of Bioactive Proanthocyanidins

The identification of (-)-afzelechin-(4α→8)-epicatechin as a potent cytotoxic agent against HepG2 cells [1] underscores the importance of (-)-afzelechin as a monomeric precursor for bioactive proanthocyanidins. This compound is essential for chemical synthesis or biosynthetic studies aimed at producing defined oligomers for investigating structure-activity relationships in cancer, inflammation, and other therapeutic areas.

SAR Studies for Alpha-Glucosidase Inhibitors

Although direct data for (-)-afzelechin is lacking, the established alpha-glucosidase inhibitory activity of its enantiomer (+)-afzelechin (ID50 = 0.13 mM) [1] provides a strong rationale for its use in comparative SAR studies. Researchers can investigate how the stereochemistry at the C-2 and C-3 positions affects binding affinity and enzyme inhibition, contributing to the rational design of more potent antidiabetic agents.

Application
Selection Property
Validation Focus
Stereospecific anticoagulant pathway studies
Enantiomer-specific assay context
Stereochemical-activity relationship review
Antioxidant assay benchmarking
Radical scavenging activity context
Comparative antioxidant endpoint validation
Proanthocyanidin synthesis research
Dimeric/oligomeric building block
Cytotoxicity and SAR endpoint review
Alpha-glucosidase inhibitor SAR studies
Enzyme inhibition class context
Stereochemistry-dependent potency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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